N7-(2-Hydroxyethyl)guanine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N7-(2-Hydroxyethyl)guanine-d4 is a stable isotope-labeled compound, specifically a deuterated form of N7-(2-Hydroxyethyl)guanine. This compound is often used in scientific research as a reference standard for analytical purposes, particularly in studies involving DNA adducts and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl)guanine-d4 typically involves the alkylation of guanine with deuterated ethylene oxide. The reaction conditions must be carefully controlled to ensure the selective formation of the N7-(2-Hydroxyethyl) derivative. The process generally involves:
Starting Material: Guanine
Reagent: Deuterated ethylene oxide
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Often, a base such as potassium carbonate is used to facilitate the reaction
Temperature: The reaction is typically carried out at elevated temperatures to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product
Quality Control: Ensuring the product meets stringent purity standards through analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS)
Chemical Reactions Analysis
Types of Reactions
N7-(2-Hydroxyethyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form higher oxidation state derivatives
Reduction: Reduction reactions are less common but can occur under specific conditions
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles like thiols or amines in the presence of a base
Major Products
The major products formed from these reactions include various oxidized or substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N7-(2-Hydroxyethyl)guanine-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for the quantification of DNA adducts
Biology: Studying the formation and repair of DNA adducts in biological systems
Medicine: Investigating the role of DNA adducts in carcinogenesis and other diseases
Industry: Used in the development of analytical methods for detecting and quantifying DNA adducts in various samples
Mechanism of Action
The primary mechanism by which N7-(2-Hydroxyethyl)guanine-d4 exerts its effects is through the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially carcinogenesis. The molecular targets include the DNA itself, where the compound forms covalent bonds with the guanine bases. The pathways involved often include oxidative stress and the activation of repair mechanisms to remove the adducts .
Comparison with Similar Compounds
Similar Compounds
N7-(2-Hydroxyethyl)guanine: The non-deuterated form, commonly used in similar research applications
N7-(2-Hydroxyethyl)adenine: Another DNA adduct formed by ethylene oxide
N7-(2-Hydroxyethyl)cytosine: Similar in structure but involves cytosine instead of guanine
Uniqueness
N7-(2-Hydroxyethyl)guanine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms make it easier to distinguish this compound from its non-labeled counterparts using mass spectrometry, enhancing the accuracy and reliability of analytical results .
Properties
CAS No. |
1246818-81-4 |
---|---|
Molecular Formula |
C7H9N5O2 |
Molecular Weight |
199.206 |
IUPAC Name |
2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-3H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2 |
InChI Key |
OCAWYYAMQRJCOY-LNLMKGTHSA-N |
SMILES |
C1=NC2=C(N1CCO)C(=O)N=C(N2)N |
Synonyms |
2-Amino-1,7-dihydro-7-(2-hydroxyethyl-d4)-6H-purin-6-one; 7-(2-Hydroxyethyl-d4)guanine; 7-(β-Hydroxyethyl-d4)guanine; NSC 637506-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.